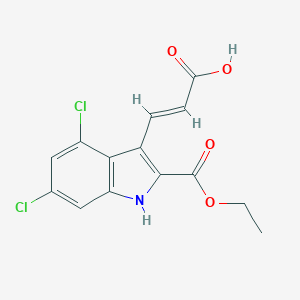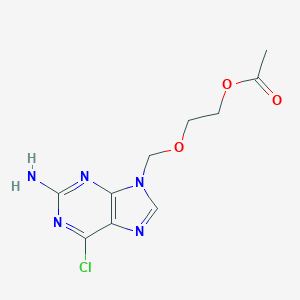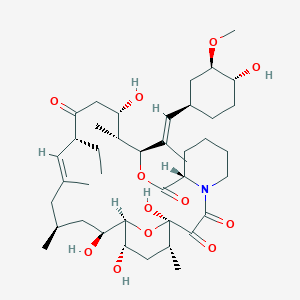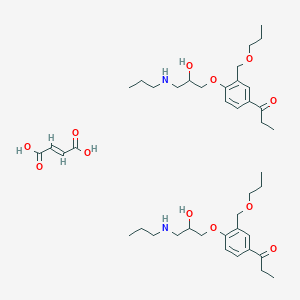
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate, commonly known as EDC, is an organic compound with a wide range of applications in scientific research. EDC is a versatile reagent used in organic synthesis, biochemistry, and materials science. EDC has been used in the synthesis of various compounds, including peptides, peptidomimetics, and other organic molecules. EDC has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, EDC has been used in the study of protein-protein interactions and in the development of therapeutic agents.
Applications De Recherche Scientifique
EDC has a wide range of applications in scientific research. EDC has been widely used in the synthesis of various compounds, such as peptides, peptidomimetics, and other organic molecules. EDC has also been used in the synthesis of various materials, such as polymers and nanoparticles. In addition, EDC has been used in the study of protein-protein interactions and in the development of therapeutic agents.
Mécanisme D'action
The mechanism of action of EDC is not well understood. However, it is believed that EDC acts as an electrophilic reagent, which means that it can react with nucleophiles, such as amines and carboxylic acids. EDC is also believed to act as an acid catalyst, which means that it can catalyze the formation of covalent bonds between molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of EDC are not well understood. However, it is believed that EDC can interact with proteins and nucleic acids, which can result in changes in the structure and function of these molecules. In addition, EDC has been shown to have an inhibitory effect on enzymes, which can lead to changes in the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using EDC in lab experiments is its versatility. EDC can be used in a wide range of reactions and can be used to synthesize a variety of compounds. Additionally, EDC is relatively easy to handle and is not toxic. However, EDC can be difficult to purify and has a limited shelf-life.
Orientations Futures
The potential future directions for EDC are numerous. For example, EDC could be used in the synthesis of novel materials, such as polymers and nanoparticles. Additionally, EDC could be used to study the structure and function of proteins and nucleic acids. Furthermore, EDC could be used to develop novel therapeutic agents. Finally, EDC could be used to study the effects of environmental toxins on cells.
Méthodes De Synthèse
The synthesis of EDC is relatively straightforward. EDC can be synthesized by reacting ethylene dichloride with indole-2-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at room temperature and the EDC product is isolated by column chromatography.
Propriétés
IUPAC Name |
(E)-3-(4,6-dichloro-2-ethoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c1-2-21-14(20)13-8(3-4-11(18)19)12-9(16)5-7(15)6-10(12)17-13/h3-6,17H,2H2,1H3,(H,18,19)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKCOOJMPHIVOU-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-carboxy-vinyl)-4,6-dichloro-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)



![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)






